molecular formula C24H26ClN3O4 B4572024 N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B4572024
M. Wt: 455.9 g/mol
InChI Key: PDLYDKBKYCDTOW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide is 455.1611840 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound has been part of research focused on synthesizing novel compounds with potential biological activities. For example, a study on the synthesis of novel compounds derived from visnaginone and khellinone, although not directly mentioning the compound , involves similar chemical structures and aims at producing new heterocyclic compounds with analgesic and anti-inflammatory activities. These compounds have been evaluated for their inhibition activity on cyclooxygenase enzymes (COX-1/COX-2), showing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Comparative Metabolism Studies

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways of similar compounds. It explores how these compounds are metabolized by liver enzymes, indicating potential differences in metabolic processing between humans and rats. Such studies can help in understanding the metabolism and potential bioactivity of related compounds, including their transformation into metabolites that could possess different biological activities (Coleman, Linderman, Hodgson, & Rose, 2000).

Adsorption and Bioactivity Studies

The adsorption, bioactivity, and soil tests for chloroacetamide herbicides, such as alachlor and metolachlor, offer insights into the environmental fate and efficacy of these chemicals. By examining how such compounds interact with soil components, researchers can infer the environmental persistence, mobility, and potential ecological impacts of related acetamide derivatives. These studies also provide a basis for evaluating the herbicidal activity and effectiveness in agricultural settings, contributing to the development of more efficient and environmentally friendly pest management strategies (Weber & Peter, 1982).

Enzyme Inhibitory Activities

Research on the synthesis and evaluation of new compounds for their enzyme inhibitory activities is relevant to understanding the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide. Studies focusing on the inhibition of specific enzymes, such as carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), can reveal the compound's potential in treating conditions related to enzyme dysfunction. For instance, compounds synthesized for targeting these enzymes have shown promising results in preclinical models, suggesting their potential utility in developing treatments for conditions like glaucoma, Alzheimer's disease, and other neurodegenerative disorders (Virk et al., 2018).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-16-3-5-19-17(12-24(30)32-22(19)11-16)14-27-7-9-28(10-8-27)15-23(29)26-20-13-18(25)4-6-21(20)31-2/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLYDKBKYCDTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 3
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 4
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.